molecular formula C15H11ClF2O B1360572 3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-49-5

3'-Chloro-4'-fluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360572
CAS No.: 898768-49-5
M. Wt: 280.69 g/mol
InChI Key: RZCBMJGAEZQBTF-UHFFFAOYSA-N
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Description

3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone is a chemical compound with the CAS Number: 898768-49-5 . It has a molecular weight of 280.7 . The compound is an off-white solid .


Synthesis Analysis

The synthesis of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone involves several stages . The first stage involves the reaction of 1-Bromo-4-fluorobenzene with magnesium in tetrahydrofuran under an inert atmosphere and heating . The second stage involves the reaction of 2-chloropropionyl chloride in tetrahydrofuran at 0 degrees Celsius for 3 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone is C15H11ClF2O . The InChI code is 1S/C15H11ClF2O/c16-13-9-11(4-7-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 .


Physical And Chemical Properties Analysis

3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone is an off-white solid . It has a molecular weight of 280.7 and a molecular formula of C15H11ClF2O .

Safety and Hazards

3’-Chloro-4’-fluoro-3-(4-fluorophenyl)propiophenone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-13-9-11(4-7-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCBMJGAEZQBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644586
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-49-5
Record name 1-(3-Chloro-4-fluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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